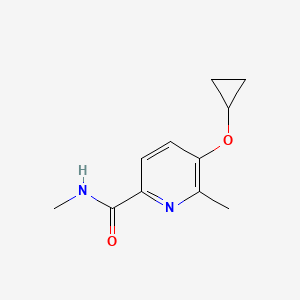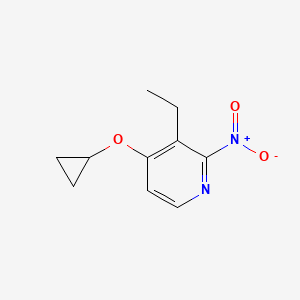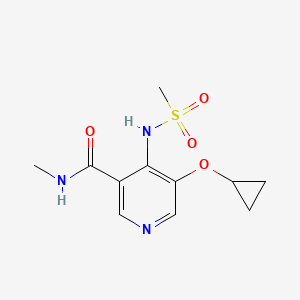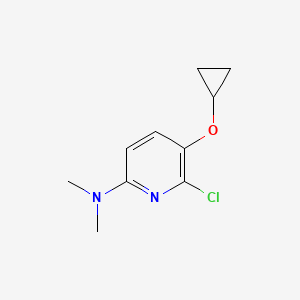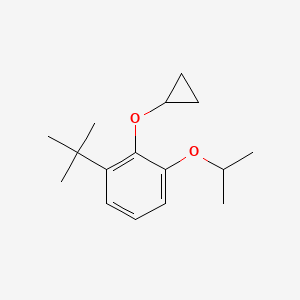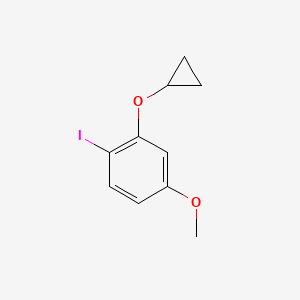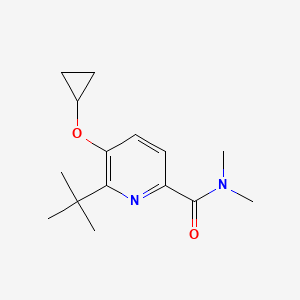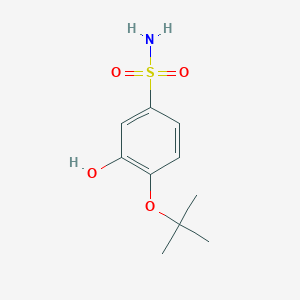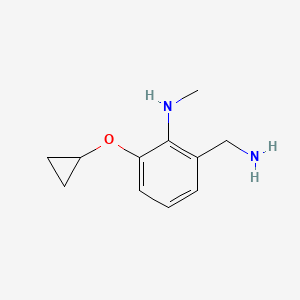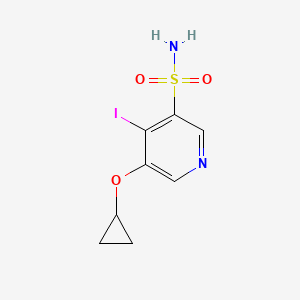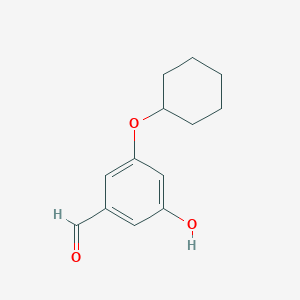
3-(Cyclohexyloxy)-5-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexyloxy)-5-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxy group at the 5-position and a cyclohexyloxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the cyclohexyloxy group at the 3-position. This can be achieved using cyclohexanol and an appropriate catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.
化学反応の分析
Types of Reactions
3-(Cyclohexyloxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and cyclohexyloxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3-(Cyclohexyloxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclohexyloxy)-5-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biological processes. The cyclohexyloxy group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- 3-(Cyclohexyloxy)-4-hydroxybenzaldehyde
- 3-(Cyclohexyloxy)-5-methoxybenzaldehyde
- 3-(Cyclohexyloxy)-5-aminobenzaldehyde
Uniqueness
3-(Cyclohexyloxy)-5-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and cyclohexyloxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
3-cyclohexyloxy-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-10-6-11(15)8-13(7-10)16-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
InChIキー |
MLGQYTZJDWRMDL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


